N1-Ethyl vs. N1-Methyl Substitution: Quantified Physicochemical Differentiation for ADME Optimization
In medicinal chemistry optimization, increasing alkyl chain length at the N1 position of an imidazole scaffold predictably increases lipophilicity (LogP), which correlates with membrane permeability and plasma protein binding. For 2-(azetidin-3-yloxy)-1-ethyl-1H-imidazole, the calculated LogP is 0.254, representing a ΔLogP of +0.125 relative to the N1-methyl analog (calculated LogP 0.129) . Additionally, the molecular weight increases by 14.03 g/mol (from 153.18 to 167.21), and the rotatable bond count increases from 2 to 3 .
| Evidence Dimension | Calculated LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP 0.254 |
| Comparator Or Baseline | N1-Methyl analog (CAS 1342690-23-6): LogP 0.129 |
| Quantified Difference | ΔLogP = +0.125 (approximately 1.97-fold increase in calculated LogP) |
| Conditions | In silico calculation (chemspider/standard computational prediction algorithms) |
Why This Matters
This quantifiable increase in lipophilicity directly informs selection when optimizing for blood-brain barrier penetration, cellular permeability, or adjusting pharmacokinetic profiles in lead optimization campaigns.
